molecular formula C14H15NO5 B3119212 Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 248282-13-5

Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B3119212
CAS RN: 248282-13-5
M. Wt: 277.27 g/mol
InChI Key: JTNIHKXKXQMSJA-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound with the CAS Number: 248282-13-5 . It has a molecular weight of 277.28 . The IUPAC name for this compound is ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate .


Synthesis Analysis

This compound has been used in the Smiles rearrangement reaction for the synthesis of amino acid derived quinolin-2 (1H)-one enamines . The process involves a four-component reaction containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . This leads to the efficient production of heterocyclic enamines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO5/c1-4-20-14(18)11-12(16)10-8(15(2)13(11)17)6-5-7-9(10)19-3/h5-7,11H,4H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The reaction involves various substituted benzaldehyde derivatives, amine derivatives, and isocyanides .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Indole Derivatives and Alkaloids

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have gained prominence due to their biological activity. Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can serve as a precursor for indole derivatives. Researchers explore novel synthetic methods to construct indoles, which are prevalent moieties in selected alkaloids .

Bactericidal Properties

The compound’s structure suggests potential bactericidal activity. Researchers have investigated its effectiveness against various bacterial strains. Its unique chemical features make it an interesting candidate for developing new antibacterial agents .

Neurodegenerative Disease Treatment

Recent interest surrounds the biological activity of this compound in the context of neurodegenerative diseases. While further research is needed, its potential therapeutic effects on conditions like Alzheimer’s and Parkinson’s disease warrant exploration .

Material Applications: Sensitizers and Fluorescence Probes

Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate and related derivatives have been employed in material science. For instance:

Analgesic Potential

The compound’s structural features may hint at analgesic properties. Researchers have explored its effects on pain pathways, although more studies are necessary to establish its efficacy .

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan. Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate shares structural similarities with IAA, making it an interesting analog for plant biology research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-4-20-14(18)11-12(16)10-8(15(2)13(11)17)6-5-7-9(10)19-3/h5-7,16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNIHKXKXQMSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2OC)N(C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143918
Record name Ethyl 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

CAS RN

248282-13-5
Record name Ethyl 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248282-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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